Product packaging for Hydroxydimethandrostadienone(Cat. No.:)

Hydroxydimethandrostadienone

Cat. No.: B10781984
M. Wt: 314.5 g/mol
InChI Key: WUWUSCYXVYUKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxydimethandrostadienone is a synthetic androstane-based steroid derivative supplied for non-clinical life science research purposes. This compound is of significant interest in biochemical research, particularly for investigating the structure-activity relationships of steroid hormones and their analogs. Researchers utilize this high-purity compound to study potential interactions with steroid hormone receptors, including androgen and estrogen receptors, to elucidate complex signaling pathways and metabolic processes. Its defined structure, which includes characteristic dienone and hydroxymethyl groups, makes it a valuable reference standard and a potential precursor in the synthesis of more complex molecules for pharmacological profiling. All materials are rigorously quality-controlled to ensure batch-to-batch consistency and integrity for your in vitro research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O2 B10781984 Hydroxydimethandrostadienone

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

17-hydroxy-2,10,13,17-tetramethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h7,11,13,15,17,23H,5-6,8-10,12H2,1-4H3

InChI Key

WUWUSCYXVYUKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(=CC1=O)CCC3C2=CCC4(C3CCC4(C)O)C)C

Origin of Product

United States

Synthetic Methodologies for Hydroxydimethandrostadienone

Precursor Identification and Elaboration Strategies

The strategic selection of a starting material is crucial for an efficient synthetic route. Common steroid scaffolds provide a foundational framework that can be chemically modified to achieve the target molecule.

Routes from Common Steroid Scaffolds

Dehydroepiandrosterone (DHEA) is a frequently utilized and economically viable precursor for the synthesis of Hydroxydimethandrostadienone. Its inherent steroidal skeleton provides the basic four-ring structure, which can be elaborated through a series of chemical transformations. A common synthetic pathway commences with the modification of the D-ring at the C-17 position, followed by adjustments to the A and B rings to introduce the characteristic dienone functionality.

The conversion of DHEA to this compound can be conceptualized in the following key stages:

Introduction of the 17α-methyl and 17β-hydroxyl groups: This is typically achieved through a Grignard reaction with a methylmagnesium halide.

Oxidation of the 3β-hydroxyl group and isomerization of the double bond: The Oppenauer oxidation is a classic method to concurrently oxidize the C-3 hydroxyl group to a ketone and shift the C5-C6 double bond to the C4-C5 position, forming an α,β-unsaturated ketone.

Introduction of the C1-C2 double bond: Dehydrogenation of the A-ring of the resulting 17α-methyltestosterone intermediate yields the final 1,4-dien-3-one structure.

Stereoselective Synthesis Approaches

Achieving the desired stereochemistry at the C-17 position is a critical aspect of the synthesis. The addition of a methyl group to the 17-keto group of DHEA must result in a 17α-methyl and 17β-hydroxyl configuration.

The Grignard reaction, when applied to 17-keto steroids, generally exhibits a degree of stereoselectivity. The attack of the Grignard reagent (e.g., methylmagnesium bromide) on the carbonyl carbon at C-17 is sterically hindered. The bulky steroid nucleus directs the incoming methyl group to the less hindered α-face, leading to the formation of the desired 17α-methyl-17β-hydroxy configuration. To enhance this stereoselectivity, additives such as cerium(III) chloride can be employed. The use of CeCl₃ with Grignard reagents is known to improve nucleophilic addition and can increase the stereoselectivity of the reaction, minimizing the formation of the undesired 17β-methyl-17α-hydroxy epimer.

Functional Group Interconversion and Derivatization

The transformation of functional groups on the steroid scaffold is central to the synthesis of this compound. This involves carefully controlled oxidation and dehydrogenation reactions.

Hydroxylation Techniques

In the context of synthesizing this compound from DHEA, the primary "hydroxylation" event is the formation of the tertiary alcohol at C-17 during the Grignard reaction. This reaction simultaneously introduces the methyl and hydroxyl groups in a single, stereoselective step.

While not the primary route for this specific synthesis, microbial hydroxylation is a powerful tool in steroid chemistry for introducing hydroxyl groups at various positions on the steroid nucleus. Specific microorganisms are capable of regio- and stereoselectively hydroxylating steroids. For instance, various fungi and bacteria can be used to introduce hydroxyl groups at positions such as 6β, 7α, 9α, 11α, and others. While not directly applied in the common synthesis of this compound, this technique is invaluable for creating a diverse range of steroid analogues.

Dienone Formation Mechanisms

The formation of the 1,4-dien-3-one system in ring A is a key feature of this compound and is typically the final major transformation in the synthetic sequence. This can be achieved through chemical dehydrogenation or microbial biotransformation.

Chemical Dehydrogenation: A widely used reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The mechanism of DDQ dehydrogenation involves the removal of a hydride ion from the α-carbon (C-2) of the enol or enolate form of the 3-keto-4-ene steroid, followed by the loss of a proton from C-1 to form the conjugated double bond. Selenium dioxide has also been historically used for this purpose.

Microbial Dehydrogenation: An alternative and often more selective method is the use of microorganisms. Strains of Arthrobacter simplex are well-known for their ability to introduce a double bond at the C1-C2 position of 3-keto-Δ⁴-steroids. This biotransformation is catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase. The reaction is typically carried out by incubating the precursor, 17α-methyltestosterone, with a culture of the microorganism. This method offers the advantages of mild reaction conditions and high selectivity, often resulting in higher yields and purity compared to chemical methods.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and ensuring the high purity of the final product are critical for the practical application of any synthetic route. This involves the careful optimization of each reaction step and the implementation of effective purification strategies.

For the Grignard reaction , optimization involves controlling the temperature, the ratio of Grignard reagent to the steroid precursor, and the choice of solvent. The use of anhydrous conditions is essential to prevent the quenching of the Grignard reagent. As mentioned, the addition of Lewis acids like CeCl₃ can improve both yield and stereoselectivity.

The Oppenauer oxidation is typically carried out using an aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum tri-tert-butoxide, with a ketone like acetone (B3395972) or cyclohexanone (B45756) serving as the hydride acceptor. Optimization involves the choice of catalyst and hydride acceptor, as well as reaction temperature and time to drive the equilibrium towards the desired product.

For the dehydrogenation step , when using DDQ, the reaction conditions, including solvent, temperature, and reaction time, must be carefully controlled to avoid side reactions. In the case of microbial dehydrogenation , optimization of the fermentation medium, pH, temperature, and substrate concentration is crucial for maximizing the conversion rate and yield. The use of cyclodextrins has been shown to enhance the solubility of the steroid substrate in the aqueous fermentation medium, thereby improving the efficiency of the biotransformation.

Purification of the final product, this compound, typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method to separate the desired product from unreacted starting materials, byproducts, and stereoisomers. Recrystallization from a suitable solvent system can then be employed to obtain the final product in high purity. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative-scale purification to achieve very high purity levels. google.combritannica.com

StepReagent/MethodKey Optimization ParametersTypical Yield Range (%)
17-Methylation Methylmagnesium bromide (Grignard)Temperature, Solvent, Reagent Ratio, Use of CeCl₃70-90
Oxidation/Isomerization Oppenauer Oxidation (e.g., Aluminum isopropoxide/Acetone)Catalyst choice, Hydride acceptor, Temperature60-85
Dehydrogenation DDQSolvent, Temperature, Reaction Time50-70
Dehydrogenation Arthrobacter simplex (Microbial)Fermentation conditions (pH, temp), Substrate concentration70-95

Catalytic Systems in this compound Synthesis

The synthesis of a hydroxylated androstane (B1237026) derivative involves critical steps of hydroxylation and dehydrogenation, which are often mediated by advanced catalytic systems to ensure high regio- and stereoselectivity. researchgate.net Modern synthetic chemistry employs a range of catalysts, from transition metals to biocatalysts, to perform these transformations under mild and controlled conditions. nih.gov

Chemo-catalytic Systems: Transition metal catalysts are pivotal for various transformations on the steroid nucleus. nih.gov For instance, palladium-catalyzed reactions can be used for creating carbon-carbon bonds or for dehydrogenation to form the dienone structure. nih.gov Selective hydroxylation of unactivated C-H bonds, a traditionally challenging task, can be achieved using biomimetic systems, such as those involving metalloporphyrins that mimic the action of Cytochrome P450 enzymes. acs.org These catalysts can be designed to direct the hydroxyl group to a specific position on the androstane skeleton.

Biocatalytic Systems: The use of enzymes and whole-cell microorganisms has revolutionized steroid synthesis. mdpi.com Biocatalysis offers unparalleled selectivity, often targeting a single, specific carbon atom for hydroxylation out of the many available C-H bonds on the steroid core. nih.gov Cytochrome P450 monooxygenases (CYPs) are particularly important, capable of catalyzing a wide array of oxidative reactions, including the crucial hydroxylation step. researchgate.netnih.gov For example, various fungi and bacteria, such as Aspergillus and Mycolicibacterium species, are used industrially to introduce hydroxyl groups at specific positions (e.g., 9α, 11α, 14α, 16α) on the steroid nucleus with high efficiency. researchgate.netnih.govmdpi.commdpi.com This chemoenzymatic approach, which combines the flexibility of chemical synthesis with the high selectivity of biocatalysis, is a powerful strategy for producing complex steroids. researchgate.netbiorxiv.orgacs.org

Below is a table summarizing catalytic systems relevant to the synthesis of hydroxylated androstadienes.

Catalytic System Type Specific Catalyst/Enzyme Reaction Catalyzed Key Advantages
Biocatalysis (Whole-cell)Mycolicibacterium neoaurumSteroid core hydroxylationHigh regioselectivity, sustainable, operates under mild conditions. mdpi.commdpi.com
Biocatalysis (Enzyme)Cytochrome P450 Monooxygenases (CYPs)Site-selective C-H hydroxylationUnparalleled specificity for targeting desired positions on the steroid nucleus. nih.govnih.gov
Biocatalysis (Whole-cell)Aspergillus ochraceusRegiospecific and stereoselective hydroxylationProven industrial application for specific hydroxylations. mdpi.com
Chemo-catalysisTransition Metal Complexes (e.g., Palladium, Rhodium)Dehydrogenation, C-C bond formationVersatility in creating diene systems and other structural modifications. nih.gov
Biomimetic CatalysisMetalloporphyrinsC-H bond oxidation/hydroxylationMimics enzymatic activity, allowing for selective oxidations. acs.org

Green Chemistry Principles in Synthetic Pathways

The pharmaceutical industry, including the production of steroids, is increasingly adopting green chemistry principles to minimize environmental impact and enhance economic efficiency. researchgate.netresearchgate.net The synthesis of complex molecules like this compound can be made more sustainable by redesigning chemical pathways to reduce waste, lower energy consumption, and use less hazardous materials. mdpi.com

Key green chemistry principles applied in steroid synthesis include:

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of enzymes or metal complexes is inherently greener than using stoichiometric reagents, as it drastically reduces waste generation. researchgate.net

Use of Renewable Feedstocks: Modern steroid production often starts from abundant, plant-derived sterols, such as those from soy or paper production byproducts, moving away from more complex and less sustainable starting materials. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: There is a strong emphasis on replacing hazardous organic solvents with greener alternatives like ionic liquids or conducting reactions in aqueous media, which is common in biocatalytic processes. researchgate.netresearchgate.net

Energy Efficiency: Methodologies like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Biocatalytic reactions also contribute to energy efficiency as they are typically run at ambient temperature and pressure.

The following table illustrates the application of green chemistry principles in steroid synthesis.

Green Chemistry Principle Strategy in Steroid Synthesis Benefit
Use of Catalysis Employing biocatalysts (enzymes, microbes) or heterogeneous metal catalysts. mdpi.comresearchgate.netReduces waste, increases selectivity, allows for milder reaction conditions.
Renewable Feedstocks Utilizing plant-derived sterols as starting materials. mdpi.comReduces reliance on finite resources and complex, energy-intensive starting materials.
Design for Energy Efficiency Microwave-assisted synthesis; biocatalysis at ambient temperatures. researchgate.netLower energy consumption, reduced carbon footprint, and faster reaction rates.
Safer Solvents Use of ionic liquids or aqueous media for enzymatic transformations. researchgate.netresearchgate.netMinimizes use and generation of hazardous and volatile organic compounds (VOCs).

Analogous Synthetic Pathways for Related Hydroxylated Androstadienes

The synthesis of this compound can be understood by examining the established industrial pathways for structurally related corticosteroids and other modified androgens. These processes often involve a combination of chemical and microbial transformations starting from readily available steroid precursors.

A common strategy begins with a basic androstane steroid, such as Androstenedione. The key transformations would be:

Introduction of Double Bonds: The dienone structure, characteristic of this class of compounds, is typically formed through a dehydrogenation reaction. This can be accomplished chemically or, more commonly in modern industrial synthesis, via microbial fermentation. For example, microorganisms like Arthrobacter simplex are known to efficiently introduce a double bond between carbons 1 and 2 of the steroid A-ring.

Selective Hydroxylation: As previously discussed, the introduction of a hydroxyl group at a specific position is a critical step. For many corticosteroids, this is achieved with remarkable precision using microbial catalysts. The synthesis of Eplerenone, for instance, involves a key step of regiospecific and stereoselective hydroxylation by fermentation with the mold Aspergillus ochraceus. mdpi.com Similarly, the synthesis of Trenbolone can involve a chemoenzymatic strategy where a P450 monooxygenase performs a C11-hydroxylation. acs.org

Methylation: The introduction of methyl groups can be achieved through various chemical methods, such as the reaction of a ketosteroid with a Grignard reagent like methylmagnesium bromide. nih.gov

The synthesis of C19-hydroxylated analogues of corticosteroids provides another relevant example, where modern synthetic methods are used to install a hydroxyl group at a challenging position on the steroid skeleton, demonstrating the capability to functionalize various parts of the molecule. nih.gov These analogous pathways highlight a modular approach where dehydrogenation, hydroxylation, and alkylation steps are combined to build the final complex molecular architecture. nih.gov

Biochemical Transformations and Enzymatic Interactions of Hydroxydimethandrostadienone

In Vitro Metabolic Pathway Investigations

The metabolic fate of synthetic steroids like Hydroxydimethandrostadienone is primarily determined by their interactions with key enzyme systems in the body, particularly in the liver. These enzymes modify the steroid's structure to facilitate its excretion. In vitro studies using human liver microsomes, hepatocytes, and recombinant enzymes are standard methods to elucidate these pathways.

Substrate Specificity with Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the Phase I metabolism of a vast number of xenobiotics, including the majority of drugs and synthetic steroids wada-ama.org. These enzymes typically introduce or expose functional groups, such as hydroxyl groups, on the substrate molecule. For anabolic steroids, this often involves hydroxylation at various positions on the steroid nucleus.

Research into the metabolism of various AAS has shown that specific CYP isoenzymes are predominantly involved. The CYP3A subfamily, particularly CYP3A4, is a major contributor to the metabolism of over 30% of drugs and is highly active in steroid metabolism nih.gov. Studies using recombinant human CYP enzymes have demonstrated that CYP3A4 is capable of 6β-hydroxylation of numerous anabolic steroids, including testosterone and metandienone nih.gov.

Given the structural similarities of this compound to other 3-keto-4-ene steroids, it is highly probable that it would also serve as a substrate for CYP3A4. Other isoforms, such as those in the CYP2C family, have also been shown to metabolize certain steroids, though often with different substrate specificity researchgate.net. In contrast, studies have shown that CYP2C9 does not typically form 6β-hydroxyl metabolites from anabolic steroids, and CYP2B6 shows only minimal activity nih.gov. Therefore, an isoenzyme profiling study for this compound would likely indicate a primary role for CYP3A4.

Reaction phenotyping aims to identify the specific enzymes responsible for a compound's metabolism. This is typically achieved using two complementary methods: incubating the compound with a panel of recombinant human CYP enzymes or using human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform wada-ama.org.

For a compound like this compound, a reaction phenotyping experiment would likely involve incubating it with recombinant CYP3A4, CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6 to measure the rate of parent compound depletion or metabolite formation. Concurrently, experiments with pooled human liver microsomes would use inhibitors like ketoconazole (for CYP3A4), quinidine (for CYP2D6), and others to determine the percentage of metabolism inhibited by blocking each specific enzyme pathway. Based on data from similar anabolic steroids, it is expected that ketoconazole would significantly inhibit the metabolism of this compound, confirming CYP3A4 as the principal enzyme involved.

Below is an illustrative data table representing hypothetical results from a reaction phenotyping study, based on typical findings for synthetic androgens.

Enzyme SystemMethodAnalyte MeasuredHypothetical FindingImplied Contribution
Recombinant CYPs Incubation with individual rCYPsParent DepletionrCYP3A4 shows rapid depletionHigh
rCYP2C9 shows slow depletionMinor
Other rCYPs show negligible depletionNone
Human Liver Microsomes Selective Chemical Inhibition% Inhibition of MetabolismKetoconazole (CYP3A4 inhibitor) >80%Major
Quinidine (CYP2D6 inhibitor) <10%None
Other inhibitors <10%None

Interactions with Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that play a crucial role in the biosynthesis and inactivation of endogenous steroid hormones frontiersin.orgwikipedia.org. They catalyze the reversible oxidation and reduction of hydroxyl/keto groups at various positions on the steroid nucleus (e.g., 3, 11, 17) wikipedia.org. Synthetic androgens can interact with these enzymes, acting as substrates or inhibitors.

For instance, 17β-HSD is responsible for the interconversion of the potent androgen testosterone (a 17β-hydroxysteroid) and the weaker androstenedione (a 17-ketosteroid) oup.com. The 17-hydroxy group of this compound makes it a potential substrate for oxidative inactivation by a 17β-HSD isozyme, converting it to a less active 17-keto metabolite. Conversely, androgens have also been shown to inhibit the activity of other HSDs, such as 3β-HSD, which could alter the balance of other endogenous steroid hormones nih.gov. The interaction would depend on the specific HSD isozyme and the concentration of the compound.

Potential for Other Steroidogenic Enzyme Interactions

Beyond CYPs and HSDs, other enzymes in the steroidogenesis pathway could potentially interact with synthetic steroids mdpi.com. Two key enzymes are:

Aromatase (CYP19A1): This enzyme converts androgens to estrogens. Many synthetic androgens are designed to be poor substrates for aromatase to prevent estrogenic side effects. The specific structural features of this compound, such as its methylation, would likely influence its affinity for and metabolism by aromatase.

5α-Reductase: This enzyme converts testosterone to the more potent dihydrotestosterone (DHT). The A-ring structure of this compound (with a dienone system) would determine whether it can act as a substrate for 5α-reductase. Many designer steroids are modified in this region to alter their interaction with this enzyme and thus modulate their androgenic potency nih.gov.

Interactions with these enzymes could affect not only the metabolic clearance and activity profile of this compound itself but also the homeostasis of endogenous steroid hormones mdpi.com.

Theoretical Biosynthesis Pathways of this compound Analogues

This compound is a synthetic compound and is not produced through natural biosynthetic pathways in the human body. Its creation, and that of its analogues, is a matter of chemical synthesis in a laboratory setting. The term "biosynthesis" in this context refers to the conceptual design and synthesis of new molecules based on existing steroid scaffolds.

The development of "designer steroids" involves the intentional modification of known anabolic steroid structures to alter their pharmacological properties or to evade detection researchgate.netnih.gov. The synthesis of analogues of this compound would likely start with a common steroid precursor, such as testosterone or androstenedione. From there, specific chemical reactions would be employed to introduce the desired functional groups. Key structural modifications in the synthesis of such analogues often include:

Alkylation: Adding methyl or ethyl groups at the C-17α position to increase oral bioavailability.

A-Ring Modification: Altering the double bond configuration (as seen in the "dienone" part of the name) to change receptor binding and metabolic stability.

Hydroxylation/Dehydrogenation: Introducing or modifying hydroxyl and keto groups to fine-tune anabolic versus androgenic activity.

Halogenation: Adding fluorine or chlorine atoms to modify potency.

By combining these modifications, a vast number of analogues can be theoretically designed and synthesized to achieve different activity profiles.

Precursor Incorporation Studies (e.g., from Cholesterol)

While specific studies on the incorporation of precursors into this compound are not available in the scientific literature, a hypothetical pathway can be extrapolated from the well-documented biosynthesis of other androgens and estrogens from cholesterol. The biosynthesis of sex steroids, such as dehydroepiandrosterone (DHEA), originates from cholesterol through a series of enzymatic steps. nih.govnih.gov

The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone. researchgate.netlibretexts.org This process is initiated by the transport of cholesterol into the mitochondria, a process facilitated by the Steroidogenic Acute Regulatory Protein (StAR). nih.govnih.gov Within the mitochondria, the enzyme cytochrome P450scc (cholesterol side-chain cleavage enzyme) catalyzes the conversion of cholesterol to pregnenolone. nih.govnih.govresearchgate.net

Following the formation of pregnenolone, further modifications would be necessary to form the core structure of this compound. These subsequent steps would likely involve a series of hydroxylation and lyase reactions, similar to the pathway from pregnenolone to DHEA, which involves the enzyme P450c17. nih.govnih.gov

A proposed, though hypothetical, sequence for the incorporation of cholesterol into the backbone of an androstane (B1237026) derivative like this compound would follow this general pattern.

Table 1: Hypothetical Precursor Incorporation Pathway

StepPrecursorProductKey Enzyme (Hypothetical)Cellular Location
1CholesterolPregnenoloneP450sccMitochondria
2Pregnenolone17α-hydroxypregnenolone17α-hydroxylase (P450c17)Endoplasmic Reticulum
317α-hydroxypregnenoloneDehydroepiandrosterone (DHEA)17,20-lyase (P450c17)Endoplasmic Reticulum
4DHEAAndrostadienone derivativeDehydrogenases/IsomerasesEndoplasmic Reticulum
5Androstadienone derivativeDimethylated androstadienoneMethyltransferasesCytosol/Endoplasmic Reticulum
6Dimethylated androstadienoneThis compoundHydroxylases (Cytochrome P450 family)Endoplasmic Reticulum

Enzymatic Steps in Hypothetical Biosynthesis

Building on the precursor incorporation, the hypothetical biosynthesis of this compound would involve a cascade of enzymatic reactions. The key enzymes in steroid metabolism belong to the cytochrome P450 superfamily and hydroxysteroid dehydrogenases. researchgate.net

Initial Conversion of Cholesterol: The biosynthesis would commence with the conversion of cholesterol to pregnenolone by P450scc. nih.govnih.gov

Hydroxylation and Lyase Activity: Pregnenolone would then likely undergo 17α-hydroxylation by P450c17, followed by the 17,20-lyase activity of the same enzyme to produce DHEA. nih.govnih.gov The ratio of these two activities is a critical regulatory point in determining the balance between C21 and C19 steroids. nih.gov

Formation of the Dienone Structure: The androstadienone structure would likely be formed through the action of dehydrogenases and isomerases.

Dimethylation: The introduction of two methyl groups would require the action of specific methyltransferase enzymes, utilizing a methyl donor such as S-adenosyl methionine.

Final Hydroxylation: The final step would involve the hydroxylation of the dimethylated androstadienone backbone at a specific position by a member of the cytochrome P450 family of enzymes to yield this compound.

In Vitro Biochemical Stability and Degradation Pathways

The stability and degradation of this compound in a biochemical environment are crucial for understanding its potential persistence and metabolic fate.

Enzyme-Mediated Degradation Studies

Specific enzyme-mediated degradation studies on this compound are not documented. However, based on the metabolism of other steroids, it can be hypothesized that enzymes such as oxidoreductases could be involved in its degradation. The stability of enzymes themselves can be enhanced through immobilization on solid supports, which can also improve their reusability in degradation studies. encyclopedia.pub

Potential enzymatic degradation pathways for a steroid-like molecule could involve:

Hydroxylation: Addition of further hydroxyl groups, often a primary step in increasing water solubility for excretion.

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Saturation of double bonds within the ring structure.

Conjugation: Attachment of molecules like glucuronic acid or sulfate to increase water solubility.

Table 2: Hypothetical Enzyme-Mediated Degradation

Degradation PathwayEnzyme Class (Hypothetical)Potential Outcome
HydroxylationCytochrome P450 monooxygenasesIncreased polarity
OxidationDehydrogenasesFormation of keto-metabolites
ReductionReductasesSaturation of ring structures
ConjugationGlucuronosyltransferases, SulfotransferasesFormation of water-soluble conjugates

Non-Enzymatic Transformation Mechanisms

Non-enzymatic transformations can occur under various physicochemical conditions. For a complex organic molecule like this compound, these transformations could be influenced by factors such as pH and the presence of oxidizing or reducing agents.

Possible non-enzymatic degradation pathways include:

Hydrolysis: Under acidic or basic conditions, ester or ether linkages, if present, could be susceptible to hydrolysis.

Oxidation: The presence of reactive oxygen species could lead to non-specific oxidation of the steroid nucleus.

Rearrangements: Acidic conditions can sometimes promote rearrangements of the carbon skeleton in steroid-like molecules.

The study of non-enzymatic transformations often involves subjecting the compound to stressed conditions, such as strong acids or bases, to identify potential degradation products.

Advanced Analytical Chemistry for Hydroxydimethandrostadienone

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable in modern organic chemistry for the detailed structural analysis of compounds. slideshare.net These methods probe the interaction of electromagnetic radiation with matter to provide information on the connectivity and environment of atoms within a molecule. jchps.com For a compound such as Hydroxydimethandrostadienone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous structure determination. scribd.comrssl.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that exploits the magnetic properties of certain atomic nuclei. measurlabs.combu.edu It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. chemistrystudent.com For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental, often complemented by two-dimensional techniques to resolve complex structural features. researchgate.net

Proton NMR (¹H NMR) provides information on the hydrogen atoms within a molecule. libretexts.org The chemical shift of each proton is indicative of its electronic environment, while the integration of the signal corresponds to the number of equivalent protons. acdlabs.com Furthermore, spin-spin coupling patterns reveal the number of neighboring protons, aiding in the determination of connectivity. acdlabs.com

In a typical ¹H NMR spectrum of a steroidal compound like this compound, distinct signals would be expected for the methyl groups, methylene (B1212753) and methine protons on the steroid backbone, and any protons associated with the hydroxyl and dienone functionalities. The chemical shifts would be influenced by factors such as proximity to electronegative atoms (like the oxygen of the hydroxyl group) and anisotropic effects from the double bonds in the dienone system. acdlabs.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
C1-H7.0-7.2dVinylic proton, deshielded by conjugated system
C2-H6.0-6.2dVinylic proton
C4-H5.8-6.0sVinylic proton
C17-OHVariables (broad)Exchangeable proton, position depends on solvent and concentration
C18-H₃0.8-1.0sAngular methyl group
C19-H₃1.0-1.2sAngular methyl group
Other CH, CH₂1.2-2.5mComplex overlapping signals from the steroid core

Note: This table represents predicted values and may vary based on experimental conditions and the specific isomer.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. studymind.co.uk Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of non-equivalent carbons. pressbooks.pub The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. pressbooks.pub

For this compound, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the dienone system at the downfield end of the spectrum (typically 180-220 ppm). The sp² hybridized carbons of the double bonds would appear in the range of 120-170 ppm, while the sp³ hybridized carbons of the steroid framework would be found in the upfield region. pressbooks.pub The carbon bearing the hydroxyl group would also have a characteristic chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C3185-190Carbonyl carbon
C5160-165Vinylic carbon
C1155-160Vinylic carbon
C4125-130Vinylic carbon
C2120-125Vinylic carbon
C1770-80Carbon bearing hydroxyl group
C10, C1340-50Quaternary carbons
C18, C1915-25Methyl carbons
Other CH, CH₂20-60Signals from the steroid core

Note: This table represents predicted values and may vary based on experimental conditions and the specific isomer.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It is invaluable for tracing out the spin systems within the steroid framework.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.

By integrating the information from these 1D and 2D NMR experiments, a complete and detailed structural map of this compound can be constructed. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. labmanager.com It is a crucial tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. sciex.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). hilarispublisher.com This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound, HRMS would be used to confirm its molecular formula (C₂₀H₂₈O₂). The instrument can differentiate the exact mass of the target molecule from other potential compounds with the same nominal mass. nih.gov The high resolving power of HRMS is essential for the confident identification of the compound, especially in complex matrices. labmanager.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This process provides detailed information about the molecule's composition and connectivity. longdom.orgnih.gov In a typical MS/MS experiment, ions of a specific mass-to-charge (m/z) ratio are selected by the first mass spectrometer (MS1), fragmented in a collision cell, and the resulting fragment ions are then analyzed by a second mass spectrometer (MS2). wikipedia.org

The fragmentation process, often achieved through collision-induced dissociation (CID), involves colliding the precursor ions with an inert gas. wikipedia.org The energy of these collisions can be controlled to induce varying degrees of fragmentation, revealing different structural details. unt.edu For this compound, this technique would allow for the precise determination of its molecular weight and the identification of its core steroidal structure by observing characteristic fragmentation patterns. The loss of specific functional groups, such as the hydroxyl group, and the cleavage of the steroid rings would produce a unique fingerprint in the MS/MS spectrum, enabling its unambiguous identification.

Different types of mass analyzers can be used for MS/MS, including triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and hybrid ion trap/FTMS instruments. nationalmaglab.orglongdom.org Q-TOF instruments, for instance, offer high mass accuracy for product ions, which is crucial for determining the elemental composition of the fragments. longdom.org

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of large and fragile molecules with minimal fragmentation. bioneer.com In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. utoronto.ca A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into a mass analyzer, typically a time-of-flight (TOF) detector. bioneer.comutoronto.ca

MALDI-TOF MS is particularly advantageous for its speed and ability to analyze complex mixtures. bioneer.comnih.gov For this compound, MALDI-MS could be employed for rapid molecular weight determination. news-medical.net While traditionally used for large biomolecules, its application to smaller organic molecules is also well-established. nih.gov The choice of matrix is critical for successful analysis and depends on the analyte's properties. utoronto.ca By selecting an appropriate matrix, one can achieve efficient ionization and obtain a clear mass spectrum of this compound with minimal interference.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. wikipedia.org This absorption corresponds to the vibrational frequencies of the chemical bonds within the molecule. bruker.com As such, an IR spectrum provides a characteristic "fingerprint" of a compound, revealing the presence of specific functional groups. wikipedia.orgmeasurlabs.com

For this compound, IR spectroscopy would be instrumental in identifying its key functional groups. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbon-carbon double bonds (C=C) within the dienone system would show characteristic stretching vibrations in the 1600-1680 cm⁻¹ region. Additionally, the carbonyl (C=O) group of the dienone would exhibit a strong absorption band around 1650-1700 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups on the steroid backbone would appear in the 2850-3000 cm⁻¹ range. stackexchange.com

Modern IR spectroscopy is often performed using Fourier Transform Infrared (FTIR) spectrometers, which offer higher sensitivity and faster data acquisition compared to older dispersive instruments. measurlabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.comwikipedia.org This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light in this region. bioglobax.com The absorption of light promotes electrons from a ground state to a higher energy state. bioglobax.com

This compound, with its conjugated dienone system, is expected to be a strong chromophore. Conjugated systems of double bonds, like the one present in the A-ring of this steroid, absorb UV light at characteristic wavelengths. The position and intensity of the absorption maximum (λmax) can provide valuable information about the extent of conjugation and the presence of other functional groups. For a dienone system within a steroid, the λmax is typically observed in the 240-280 nm range. The exact wavelength can be influenced by the solvent used and the specific substitution pattern on the steroid nucleus. UV-Vis spectroscopy is a simple, rapid, and non-destructive method that can be used for both qualitative identification and quantitative analysis based on the Beer-Lambert law. denovix.comresearchgate.net

Chromatographic Separation Methods for Analysis

Chromatographic techniques are essential for separating the components of a mixture. shimadzu.com For the analysis of this compound, these methods are crucial for isolating the compound from potential impurities or other related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used in analytical chemistry. ebsco.comtudelft.nl It utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. shimadzu.comtudelft.nl The separation is based on the differential interactions of the sample components with the stationary phase, leading to different retention times. tudelft.nl

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, flow rate, and column temperature can be optimized to achieve efficient separation of this compound from any related compounds. wikipedia.org Detection is typically performed using a UV detector set at the λmax of the compound as determined by UV-Vis spectroscopy. ebsco.com

Table 1: Typical HPLC Parameters for Steroid Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Chiral HPLC for Stereoisomer Separation

Many steroids, including potentially this compound, can exist as stereoisomers. These are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Since stereoisomers can have different biological activities, their separation and quantification are often necessary. molnar-institute.com

Chiral HPLC is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers and diastereomers. yakhak.org The CSP creates a chiral environment where the stereoisomers can form transient diastereomeric complexes with different stabilities, leading to different retention times. orientjchem.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. yakhak.orgorientjchem.org

For this compound, a chiral HPLC method would be essential to determine its stereoisomeric purity. The development of such a method would involve screening different chiral columns and mobile phases to achieve baseline separation of the potential stereoisomers. molnar-institute.comscholarsresearchlibrary.comresearchgate.net The conditions, including the choice of organic modifier in the mobile phase and the column temperature, would need to be carefully optimized to maximize resolution. molnar-institute.com

Method Development and Validation

The development of analytical methods for detecting designer steroids like this compound is a complex process that aims to achieve high sensitivity, specificity, and reproducibility. youtube.com Method validation ensures that the chosen analytical procedure is fit for its intended purpose. Key validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov

For anabolic steroids, achieving the low detection limits required, often in the nanogram per milliliter (ng/mL) range, is a primary goal. nih.gov For instance, the World Anti-Doping Agency (WADA) sets minimum required performance limits for doping control laboratories, which can be as low as 2 ng/mL for certain steroids. nih.gov Method development often involves optimizing sample preparation to remove interferences, selecting the appropriate chromatographic conditions to separate the analyte from other matrix components, and fine-tuning mass spectrometry parameters for unambiguous identification. youtube.comnih.gov The use of isotopically labeled internal standards is a common practice to ensure accuracy and account for any analyte loss during sample processing. nih.gov

Gas Chromatography (GC)

Gas chromatography is a fundamental separation technique for the analysis of volatile and semi-volatile compounds such as steroids. thermofisher.com In GC, a sample is vaporized and transported by an inert carrier gas (mobile phase) through a capillary column containing a stationary phase. thermofisher.com The separation is based on the differential partitioning of compounds between the two phases, which is influenced by their boiling points and polarity. thermofisher.com For steroid analysis, high temperatures, often exceeding 300°C, are necessary to ensure the elution of these high-molecular-weight compounds in a reasonable timeframe. restek.com

A critical aspect of analyzing steroids by GC is the need for derivatization. Steroids contain polar functional groups (hydroxyl and keto groups) that can lead to poor peak shape and thermal instability. Derivatization, commonly silylation using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), replaces active hydrogens with less polar trimethylsilyl (B98337) (TMS) groups. libretexts.orgfda.gov This process increases the volatility and thermal stability of the steroids, leading to improved chromatographic performance with sharp, symmetrical peaks. restek.com

GC-Mass Spectrometry (GC-MS)

The coupling of gas chromatography with mass spectrometry (GC-MS) is the gold standard for the confirmatory analysis of anabolic steroids. libretexts.orgiastate.edu After the GC column separates the components of a mixture, the mass spectrometer ionizes and fragments the eluting compounds. thermofisher.com The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for highly specific identification. innovatechlabs.com

In a typical GC-MS analysis of steroids, the instrument can be operated in two modes: full-scan or selected ion monitoring (SIM). thermofisher.com In full-scan mode, a wide range of mass-to-charge (m/z) ratios is scanned, which is useful for identifying unknown compounds. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This targeted approach significantly increases sensitivity, making it ideal for detecting trace levels of steroids in complex samples like urine or blood. thermofisher.com For even greater selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed, which involves multiple stages of mass analysis. thermofisher.com

Table 1: Illustrative GC-MS Parameters for Anabolic Steroid Analysis

ParameterTypical SettingPurpose
GC Column 100% Dimethylpolysiloxane (e.g., Rxi-1ms), 15-30 m length, 0.25 mm ID, 0.25 µm film thickness. restek.comProvides high-temperature stability and inertness required for steroid analysis. restek.com
Carrier Gas Helium or Hydrogen. thermofisher.comTransports the vaporized sample through the column.
Injector Temperature 280-300 °C.Ensures rapid and complete vaporization of the derivatized steroid.
Oven Program Initial temp ~180°C, ramped to >300°C. restek.comfda.govSeparates different steroids based on their elution times.
Ionization Mode Electron Ionization (EI) at 70 eV.Standard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan. thermofisher.comSIM for high sensitivity targeted analysis; Full Scan for identification of unknowns.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com This technique is particularly well-suited for the analysis and purification of thermally labile and chiral molecules, making it a valuable tool in pharmaceutical analysis. wikipedia.orgchromatographyonline.com

The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com SFC is considered a form of normal-phase chromatography and is advantageous for separating chiral compounds. wikipedia.org Given that many steroids are chiral, SFC presents a promising alternative for their analysis, potentially offering different selectivity compared to GC or LC methods. chromatographyonline.com The use of carbon dioxide as the primary mobile phase also makes SFC a more environmentally friendly or "green" analytical technique. teledynelabs.comlabioscientific.com

Sample Preparation Techniques for Complex Matrices

The analysis of this compound from biological matrices such as urine or blood is challenging due to the low concentration of the analyte and the high concentration of interfering substances. thermofisher.com Therefore, a crucial step before instrumental analysis is sample preparation, which aims to isolate and concentrate the target compound while removing matrix components. thermofisher.comsigmaaldrich.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental sample preparation technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.com For steroid analysis in urine, an LLE procedure often follows an initial enzymatic hydrolysis step. This hydrolysis, using an enzyme like β-glucuronidase, is necessary to cleave conjugated metabolites (glucuronides and sulfates) back to their free steroid form, which can then be extracted. libretexts.org

In a typical LLE protocol for anabolic steroids, after hydrolysis, the pH of the urine sample is adjusted, and an organic solvent like tert-butyl methyl ether (TBME) is added. libretexts.orgscioninstruments.com After vigorous mixing, the phases are separated, and the organic layer containing the steroids is collected. libretexts.org This extract is then typically evaporated to dryness and reconstituted in a small volume of solvent or derivatized directly for GC-MS analysis. libretexts.org While effective, LLE can sometimes suffer from issues like emulsion formation and high solvent consumption. sigmaaldrich.com

Table 2: General Steps in a Liquid-Liquid Extraction Protocol for Steroids in Urine

StepDescriptionReference
1. Hydrolysis Urine sample is treated with β-glucuronidase enzyme at an optimal pH (e.g., 7.0) and temperature (e.g., 50-60°C) to deconjugate steroid metabolites. libretexts.orgbioline.org.br
2. pH Adjustment The pH of the hydrolyzed sample is adjusted (e.g., to pH 9.5 with potassium carbonate) to ensure the steroid is in its neutral, extractable form. libretexts.org
3. Extraction An immiscible organic solvent (e.g., 6 mL of t-butyl methyl ether) is added, and the mixture is shaken to partition the analyte into the organic phase. libretexts.org
4. Phase Separation The mixture is centrifuged to separate the aqueous and organic layers. libretexts.org
5. Collection & Evaporation The organic layer is collected and evaporated to dryness under a stream of nitrogen. libretexts.orgbioline.org.br
6. Derivatization The dried residue is treated with a silylating agent (e.g., MSTFA) to prepare it for GC-MS analysis. libretexts.orgbioline.org.br

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective and often more easily automated alternative to LLE for sample cleanup and concentration. sigmaaldrich.comphenomenex.com SPE utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte of interest from a liquid sample. sigmaaldrich.com Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. phenomenex.com

For anabolic steroid analysis, various SPE sorbents can be used, including silica-based reversed-phase (like C18) or polymeric materials. nih.gov Polymeric sorbents are often favored for their ability to handle a wide range of analytes and for their robustness, sometimes eliminating the need for conditioning and equilibration steps. nih.gov The general SPE process involves four to five key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. phenomenex.comelementlabsolutions.com This technique generally provides cleaner extracts and higher recoveries compared to LLE and uses smaller volumes of organic solvents. phenomenex.com Fully automated SPE systems are common in high-throughput laboratories, such as those involved in doping control, to ensure high reproducibility and efficiency. oup.com

Microextraction Techniques

Microextraction techniques have become a cornerstone in modern analytical chemistry for the preparation of samples prior to analysis. These methods are favored for their efficiency, minimal use of organic solvents, and their ability to pre-concentrate analytes from complex matrices, which is particularly crucial for the trace-level detection of compounds like this compound. nih.govijrpc.com The primary goal is to isolate the target analyte from interfering substances, thereby enhancing the sensitivity and selectivity of the subsequent analysis. nih.gov These techniques can be broadly categorized into sorbent-based and liquid-based methods. nih.govmdpi.com

Sorptive microextraction techniques utilize a solid material to adsorb the analyte of interest. Key examples include:

Solid-Phase Microextraction (SPME) : This widely used technique employs a fused-silica fiber coated with a polymeric stationary phase. ijcea.org The fiber is exposed to the sample or its headspace, where analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) or a desorption chamber for liquid chromatography (LC), where the analytes are thermally desorbed for analysis. ijrpc.com For steroid analysis, coatings such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene (B73037) (DVB) are common. frontiersin.org

Stir-Bar Sorptive Extraction (SBSE) : SBSE functions on a similar principle to SPME but uses a magnetic stir bar coated with a significantly larger volume of PDMS. This larger phase volume increases the extraction capacity and can lead to lower detection limits. nih.gov

Microextraction in Packed Sorbent (MEPS) : MEPS is a miniaturized form of solid-phase extraction (SPE) where the sorbent material is packed directly into a syringe. This allows for the extraction, concentration, and injection of the sample in a single device, streamlining the workflow. nih.gov

Liquid-phase microextraction (LPME) techniques involve the transfer of analytes from an aqueous sample into a small volume of a water-immiscible organic solvent. mdpi.com Variations of LPME include:

Single-Drop Microextraction (SDME) : A microdrop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample solution. After a set extraction time, the drop is retracted back into the syringe and injected for analysis. ijcea.org

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) : In this method, the organic solvent is held within the pores of a porous hydrophobic hollow fiber. This setup protects the extraction phase and provides a large surface area for analyte transfer, offering robust and efficient extraction. ijrpc.commdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) : This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. The disperser solvent (e.g., acetone (B3395972), methanol) is miscible in both the extraction solvent and the aqueous phase, creating a cloudy solution of fine droplets that rapidly extract the analyte. Centrifugation is then used to separate the sedimented organic phase. ijcea.org

Table 1: Comparison of Microextraction Techniques for Steroid Analysis

Technique Principle Common Sorbent/Solvent Advantages
SPME Adsorption onto a coated fiber PDMS, DVB, Polyacrylate Solvent-free, simple, easily automated ijcea.orgfrontiersin.org
SBSE Adsorption onto a coated stir bar PDMS High extraction capacity, lower detection limits nih.gov
MEPS Miniaturized packed-bed SPE C8, C18 Fast, low solvent use, integrated workflow nih.gov
HF-LPME Partitioning into a solvent held in a hollow fiber Octanol, Dodecane Solvent is protected, good clean-up ijrpc.commdpi.com
DLLME Partitioning into a dispersed organic solvent Chlorobenzene, Carbon tetrachloride Extremely fast, high enrichment factor mdpi.comijcea.org

Quantification Methodologies and Validation in Research Settings

The quantification of this compound in research settings relies predominantly on chromatographic methods coupled with mass spectrometry. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govrsc.org These methods offer high sensitivity and specificity, allowing for the accurate measurement of the compound even at very low concentrations. rsc.org

To ensure that an analytical method provides reliable and accurate data, it must be validated. europa.eueuropa.eu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu The validation process assesses several key performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.euscialert.net

Key validation parameters for the quantification of this compound include:

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. benthamdirect.comnih.gov In MS-based methods, this is typically achieved by monitoring specific precursor-to-product ion transitions.

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. benthamdirect.com A calibration curve is generated by analyzing standards at several concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be close to 1. scialert.net

Accuracy : This parameter measures the closeness of the analytical results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. nih.gov The result is typically expressed as a percentage recovery. benthamdirect.com

Precision : Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time. benthamdirect.com

Intermediate Precision (Inter-assay precision) : The precision within-laboratory variations, such as different days, different analysts, or different equipment. benthamdirect.commdpi.com

Limit of Detection (LOD) : The LOD is the lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. europa.euscialert.net

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. europa.euscialert.net

The following tables provide examples of acceptable validation parameters for a hypothetical LC-MS/MS method for the quantification of this compound in a research setting, based on typical values for similar anabolic steroids. scialert.netbenthamdirect.commdpi.com

Table 2: Linearity and Range for this compound Quantification

Parameter Acceptance Criteria Typical Result
Range Defined by the intended application 1 - 1000 pg/mg
Correlation Coefficient (r²) ≥ 0.99 > 0.995 mdpi.com

Table 3: Precision and Accuracy for this compound Quantification

Parameter Concentration Levels Acceptance Criteria (% RSD for Precision, % Recovery for Accuracy) Typical Result
Repeatability (Intra-assay precision) Low, Medium, High < 15% RSD < 5% RSD mdpi.com
Intermediate Precision (Inter-assay precision) Low, Medium, High < 15% RSD < 8% RSD mdpi.com
Accuracy (Recovery) Low, Medium, High 85-115% 90-110% sapub.org

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Parameter Acceptance Criteria Typical Result
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3 < 0.5 pg/mg mdpi.com
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10 < 1.5 pg/mg mdpi.com

Interactions with Biological Systems: in Vitro and Ex Vivo Models

Evaluation in Cell-Free Systems

Cell-free systems are the most reductionist models, utilizing isolated biological components to assess direct molecular interactions.

Enzyme assays are critical for determining a compound's potential to interfere with metabolic pathways. Many steroid-like molecules interact with the Cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism. protocols.iothermofisher.com

Enzyme Inhibition: Inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. sci-hub.se These studies are crucial for predicting potential drug-drug interactions. The assays typically involve incubating the enzyme, its substrate, and varying concentrations of the inhibitor (in this case, Hydroxydimethandrostadienone). sci-hub.se The rate of product formation is measured, often through spectrophotometry or mass spectrometry, to determine the extent of inhibition. Key parameters derived from these assays are the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Kᵢ), which describes the binding affinity of the inhibitor to the enzyme. drughunter.com For example, studies on other steroid-like compounds, such as ketoconazole, have demonstrated potent inhibition of enzymes like P450 17A1 through direct binding to the enzyme's iron atom. nih.gov

Enzyme Induction: Enzyme induction is the process by which a compound increases the synthesis of an enzyme, leading to faster metabolism of drugs cleared by that enzyme. youtube.comyoutube.com Induction is a receptor-mediated process where the compound binds to nuclear receptors (like PXR or CAR), triggering gene transcription of enzymes such as CYP1A2, 2B6, and 3A4. youtube.com These studies are typically performed over a longer duration (e.g., 72 hours) using cultured hepatocytes, where changes in mRNA levels or direct enzyme activity are measured. youtube.com

Below is an illustrative table representing the type of data generated from enzyme inhibition assays for a hypothetical compound.

EnzymeSubstrateIC₅₀ (nM) (Theoretical)Inhibition Type (Theoretical)
CYP3A4Testosterone500Competitive
CYP2C9Diclofenac>10,000No significant inhibition
AromataseAndrostenedione1,200Non-competitive

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Steroid hormones exert their effects by binding to specific intracellular receptors, which then act as ligand-dependent transcription factors to regulate gene expression. sigmaaldrich.comnumberanalytics.com A compound with a structure similar to endogenous steroids, such as this compound, would be evaluated for its ability to bind to these receptors.

Theoretical binding studies often employ computational molecular modeling and docking simulations. nih.govnih.gov A three-dimensional model of the steroid receptor's ligand-binding domain (LBD) is used to predict the binding affinity and orientation of the compound. nih.gov These models analyze potential interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the LBD. nih.govresearchgate.net For instance, modeling of the progesterone (B1679170) receptor has identified specific amino acids critical for forming hydrogen bonds with the ligand. nih.gov Such theoretical analyses can guide further experimental work by predicting which steroid receptors (e.g., androgen, estrogen, glucocorticoid receptors) a compound is most likely to interact with. researchgate.net

Studies in Subcellular Fractions (e.g., Microsomes, S9 fractions)

To understand the metabolic fate of a compound, researchers use subcellular fractions derived from liver cells, which are the primary site of drug metabolism. thermofisher.com

Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum, prepared by high-speed centrifugation of liver homogenate. thermofisher.com They contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) and flavin monooxygenase (FMO) families, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). thermofisher.combioivt.com Microsomal stability assays are a standard in vitro method to assess a compound's susceptibility to metabolism. protocols.io In these assays, the compound is incubated with liver microsomes and necessary cofactors (e.g., NADPH), and its disappearance over time is monitored to calculate parameters like half-life and intrinsic clearance. protocols.io

S9 Fractions: The S9 fraction is a supernatant obtained from a lower-speed centrifugation of liver homogenate. trinova.de It contains both microsomal and cytosolic components of the cell. bioivt.com This means the S9 fraction includes a wider array of both Phase I and Phase II metabolic enzymes, providing a more complete profile of a compound's potential metabolic pathways. bioivt.combioivt.com S9 fractions are often used in mutagenicity assays (e.g., the Ames test) to simulate hepatic metabolism and identify potentially reactive metabolites. trinova.denih.gov Studies comparing different in vitro systems have shown that microsomes and S9 fractions can sometimes produce a higher number and abundance of certain metabolites compared to whole-cell systems. nih.gov

The following table illustrates the kind of metabolic stability data that would be generated from these studies.

Test SystemHalf-Life (t½, min) (Theoretical)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) (Theoretical)
Human Liver Microsomes2527.7
Human Liver S9 Fraction1838.5

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Interactions with Model Membranes and Liposomes

Understanding how a compound interacts with and crosses cell membranes is fundamental to predicting its absorption and distribution. Model membranes provide a simplified system to study these biophysical interactions. nih.gov

Permeation studies assess the ability of a drug to pass through a lipid bilayer. ucl.ac.be Artificial membranes, such as those made from silicone or polymers, can be used in diffusion cells (e.g., Franz cells) to measure the rate of drug transport. nih.gov More sophisticated models use liposomes or giant unilamellar vesicles (GUVs), which are spherical vesicles composed of a phospholipid bilayer that closely mimics a biological membrane. nih.govnih.gov

These studies can determine a compound's permeability coefficient, a key parameter in predicting absorption. diva-portal.org The distribution of a compound into the membrane can also be assessed, which is relevant for compounds that may have the membrane itself as a target. The distribution of proteins and other molecules within a membrane can be influenced by the membrane's shape and curvature, a factor that can be studied using GUVs. nih.gov

Advanced drug delivery systems are often designed to improve a compound's stability and targeting. The compatibility and stability of a drug within these systems must be evaluated.

Microbubbles: Microbubbles are gas-filled spheres coated with a shell, often made of phospholipids (B1166683) or polymers, used as contrast agents for ultrasound and for targeted drug delivery. nih.govnso-journal.org Stability studies assess how well the microbubbles maintain their size and structure over time, at different temperatures, and in biological media like serum. nih.gov The stability can be influenced by the composition of the shell; for example, different phospholipid and PEGylated lipid combinations result in varying stability profiles. nih.govnih.gov The incorporation of a compound like this compound would be studied to ensure it does not compromise the microbubble's structural integrity or its own chemical stability.

Polymeric Matrices: Polymer-based systems, such as hydrogels or solid dispersions created by hot-melt extrusion, are used to control the release of a drug and protect it from degradation. nih.govnih.gov Compatibility studies use techniques like thermal analysis (DSC) and spectroscopy (FTIR) to investigate potential interactions between the drug and the polymer matrix. nih.gov These studies are crucial because strong interactions can sometimes protect a thermosensitive drug from degradation during manufacturing, while incompatibility can lead to chemical decomposition. nih.goviaea.org The goal is to ensure the drug remains stable within the polymer matrix under various processing and storage conditions. nih.gov

Research Applications and Methodological Advancements

Development of Reference Standards and Certified Materials

The foundation of accurate and reliable analytical testing lies in the availability of high-quality reference standards. spirochem.com For a compound like Hydroxydimethandrostadienone, which may not be commercially ubiquitous, the synthesis and characterization of a reference standard are paramount. spirochem.comcreative-biolabs.com This process involves designing and executing a de novo synthetic route, often starting from readily available building blocks. spirochem.com The goal is to produce a highly purified material that can serve as a benchmark for identification, purity assessment, and quantification in analytical methods. spirochem.comcreative-biolabs.com

The establishment of a certified reference material (CRM) follows a rigorous process. usp.orgedqm.eu This includes thorough characterization of the synthesized material using a battery of analytical techniques to confirm its identity and purity. creative-biolabs.comresearchgate.net Organizations like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) oversee the development of official reference standards, which involves a collaborative process with industry experts, academia, and regulatory bodies. usp.orgedqm.eu These CRMs are essential for ensuring the consistency and validity of test results across different laboratories and methodologies. creative-biolabs.comiaea.org For specialized applications, in-house reference standards are often developed, particularly during the early stages of research and product development, with their stringency increasing as the product moves towards commercialization. bebpa.orgcasss.org

The table below outlines the typical steps and considerations in the development of a reference standard for a compound like this compound.

StageKey ActivitiesAnalytical Techniques Employed
Synthesis Design and execution of a synthetic pathway. spirochem.comNuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) for structural confirmation.
Purification Removal of impurities and by-products.Chromatography (e.g., HPLC). creative-biolabs.com
Characterization Comprehensive analysis to confirm identity and purity. creative-biolabs.comresearchgate.netHPLC, GC-FID, LC-MS, FTIR, NMR. creative-biolabs.com
Certification Establishment of traceability and uncertainty. iaea.orgInter-laboratory comparison studies, statistical analysis. iaea.org
Stability Testing Evaluation of the material's stability under various conditions. bebpa.orgfrontiersin.orgIsochronous stability studies. frontiersin.org

This table provides a generalized overview of the reference standard development process.

Methodological Enhancements for Trace Analysis

Detecting minute quantities of substances, known as trace analysis, is a significant challenge in many scientific fields. nih.gov For a compound like this compound, the ability to detect it at low concentrations is crucial for various applications. Methodological enhancements in trace analysis focus on improving sensitivity, specificity, and robustness. inorganicventures.com

Key considerations in developing trace analysis methods include defining the limit of detection (LOD) and ensuring the method is robust enough to handle deliberate variations in parameters. inorganicventures.com The LOD is typically defined as three times the standard deviation of the blank signal. inorganicventures.com Robustness is assessed by intentionally altering factors such as reagent concentration and temperature to ensure the method remains reliable. inorganicventures.com

Modern analytical laboratories employ a range of sophisticated instruments for trace analysis, capable of detecting substances at parts per million (ppm), parts per billion (ppb), and even parts per trillion (ppt) levels. intertek.comimg-labor.de Techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) are highly sensitive for elemental trace analysis. img-labor.de For organic compounds like this compound, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool. mdpi.com

The following table summarizes key aspects of methodological enhancements for trace analysis.

AspectDescriptionRelevance to this compound
Sensitivity The lowest concentration of an analyte that can be reliably detected.Essential for detecting trace amounts in complex matrices.
Specificity The ability of a method to distinguish the analyte from other components in the sample. inorganicventures.comCrucial to avoid false positives from structurally similar compounds.
Limit of Detection (LOD) The smallest amount of a substance that can be distinguished from its absence. inorganicventures.comA critical performance characteristic of any trace analytical method.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters. inorganicventures.comEnsures the reliability and reproducibility of results across different labs and conditions.

This table highlights the critical parameters for developing and validating trace analytical methods.

Novel Chromatographic and Spectroscopic Approaches for Structural Confirmation

Chromatography and spectroscopy are indispensable tools for the separation, identification, and structural elucidation of chemical compounds. bioline.org.branu.edu.au For confirming the structure of this compound, a combination of these techniques provides comprehensive information.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to separate the compound from complex mixtures. mdpi.comdrawellanalytical.com HPLC, particularly Ultra-High Performance Liquid Chromatography (UHPLC), offers high resolution and speed. mdpi.com Thin-layer chromatography (TLC) serves as a rapid and cost-effective screening method. bioline.org.br

Spectroscopic techniques provide detailed information about the molecular structure.

Mass Spectrometry (MS) is a powerful technique that determines the mass-to-charge ratio of ionized molecules, providing the molecular weight and fragmentation patterns that act as a molecular fingerprint. khanacademy.orgdanaher.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of LC with the identification capabilities of MS. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. frontiersin.org

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. nih.gov

The synergy between these techniques is crucial. For instance, after separation by GC, the fractions can be directed to a mass spectrometer (GC-MS) for identification. bioline.org.br The data obtained from these various methods are pieced together to confirm the exact structure of the compound. anu.edu.au

The table below illustrates the application of different analytical techniques for the structural confirmation of this compound.

TechniquePrincipleInformation Obtained
HPLC/UHPLC Differential partitioning of analytes between a stationary and mobile phase. mdpi.comSeparation and quantification. drawellanalytical.com
GC-MS Separation of volatile compounds followed by mass analysis. bioline.org.brRetention time and mass spectrum for identification. bioline.org.br
LC-MS Separation by liquid chromatography followed by mass analysis. mdpi.comRetention time, molecular weight, and structural fragments. mdpi.com
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field. frontiersin.orgDetailed information on the molecular skeleton and connectivity. frontiersin.org
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations. nih.govIdentification of functional groups. nih.gov

This table showcases the complementary nature of modern analytical techniques in structural elucidation.

Integration of Computational Chemistry in Structural Elucidation

Computational chemistry has emerged as a powerful partner to experimental techniques in the complex process of structural elucidation. frontiersin.orgfrontiersin.org For a molecule like this compound, computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm or propose a structure. frontiersin.org

One of the key applications is the prediction of NMR chemical shifts. frontiersin.org While quantum mechanics simulations can provide accurate predictions, they can be computationally intensive. frontiersin.org Machine learning (ML) algorithms are increasingly being used to predict NMR data with high accuracy at a much lower computational cost. frontiersin.orgfrontiersin.org

Computational approaches are particularly valuable when dealing with complex structures or when experimental data is ambiguous. frontiersin.org By generating theoretical spectra for different possible isomers, researchers can determine which structure best fits the experimental data. chemrxiv.org This synergy between computation and experimentation significantly enhances the confidence in structural assignments. frontiersin.org Recent developments have even seen the use of large language models (LLMs) to assist in the reasoning process of structure elucidation by interpreting spectral evidence. chemrxiv.org

The integration of computational chemistry offers several advantages:

Prediction of Spectroscopic Data: Theoretical calculation of NMR, IR, and other spectra to aid in interpretation. frontiersin.org

Conformational Analysis: Determining the most stable three-dimensional structure of a molecule.

Disambiguation of Isomers: Differentiating between structurally similar compounds by comparing predicted and experimental data. chemrxiv.org

The following table outlines the role of computational chemistry in the structural elucidation pipeline.

Computational MethodApplicationImpact on Structural Elucidation
Quantum Mechanics (QM) Calculations Prediction of NMR chemical shifts and other spectroscopic properties. frontiersin.orgProvides a theoretical benchmark for comparison with experimental data.
Machine Learning (ML) Rapid prediction of spectroscopic data and correlation of experimental and calculated data. frontiersin.orgfrontiersin.orgAccelerates the process of structural elucidation and handles large datasets.
Large Language Models (LLMs) Reasoning and interpretation of spectral evidence. chemrxiv.orgEnhances the accuracy of structure identification, especially with noisy data. chemrxiv.org

This table highlights how computational tools are revolutionizing the field of structural chemistry.

Future Directions in Hydroxydimethandrostadienone Research

Exploration of Undiscovered Metabolic Pathways

The metabolism of hydroxydimethandrostadienone is presumed to follow general steroid biotransformation routes, yet the specifics remain a significant knowledge gap. Future research will focus on mapping its complete metabolic network, which is crucial for understanding its biological activity and clearance from the body.

Key areas of investigation will likely include:

Phase I and Phase II Metabolism: While it is hypothesized that the compound undergoes reduction at the 3-keto position by 3α/β-hydroxysteroid dehydrogenase (HSD) enzymes, the full range of oxidative, reductive, and hydrolytic (Phase I) reactions is unknown. vulcanchem.com The influence of its unique methyl groups at the C4 and C16 positions on the activity of cytochrome P450 (CYP) enzymes is a critical question, as these modifications could significantly impede hepatic clearance. vulcanchem.com Subsequent Phase II conjugation reactions (e.g., glucuronidation and sulfation) that facilitate excretion also require detailed characterization.

Identifying Novel Metabolites: The application of advanced metabolomics, particularly using high-resolution mass spectrometry, can help identify previously unknown metabolites in biological samples. By comparing the metabolic profiles of treated and untreated systems, researchers can pinpoint unique biomarkers of exposure.

Pathway Crosstalk: Metabolic pathways are highly interconnected. embopress.org Future studies may explore how this compound or its metabolites influence other central metabolic routes, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), or fatty acid metabolism. nih.govlongdom.org Such interactions could reveal broader physiological impacts beyond its primary receptor-mediated effects. Understanding these networks is essential, as even distant pathways can have regulatory effects on each other. embopress.org For example, metabolites from one pathway can act as activators for enzymes in another, a phenomenon known as feed-forward activation. embopress.org

Enzyme Kinetics and Specificity: Identifying the specific enzyme isoforms (e.g., specific CYP or HSD enzymes) responsible for metabolizing this compound is a fundamental goal. This involves in-vitro assays using recombinant enzymes to determine kinetic parameters and substrate specificity.

Advanced Synthetic Diversification for Analogues

The creation of novel analogues based on the this compound scaffold is a promising avenue for exploring structure-activity relationships (SAR) and potentially developing new chemical entities with tailored properties. Advanced synthetic chemistry provides the tools to systematically modify the core structure and probe its biochemical interactions. nih.govnih.gov

Future synthetic strategies will likely involve:

Functional Group Modification: Systematically altering the existing functional groups is a primary strategy. This includes the oxidation or epoxidation of the double bonds, modification of the 17β-hydroxyl group to form esters or ethers, and transformation of the 3-keto group. These changes can modulate receptor binding affinity, metabolic stability, and pharmacokinetic properties. etsu.edu

Scaffold Diversification: More complex synthetic routes can be employed to alter the steroid's tetracyclic core. This could involve introducing heteroatoms into the A-ring or other parts of the skeleton, a strategy used in the synthesis of other bioactive compounds to create novel scaffolds. nih.govekb.eg For example, synthetic methods allow for the attachment of heterocyclic rings, which can significantly alter biological activity. nih.gov

Side Chain Derivatization: The synthesis and attachment of diverse sidechains at various positions on the steroid nucleus can explore new binding pockets on target receptors or even confer novel biological activities. nih.gov This approach has been successful in enhancing the potency of other complex natural products. nih.gov

Combinatorial Chemistry: Employing combinatorial approaches could rapidly generate a library of diverse analogues. By reacting the core this compound structure with a variety of building blocks, researchers can produce a large number of related compounds for high-throughput screening. mdpi.com

The goal of this synthetic diversification is to create analogues with potentially enhanced specificity for certain receptors, improved metabolic stability, or even entirely new pharmacological profiles, such as neurosteroid effects related to GABAₐ receptor modulation. vulcanchem.com

Innovative Analytical Platform Development for Enhanced Detection and Quantification

The ability to detect and accurately quantify this compound and its metabolites in complex biological matrices is fundamental for both research and regulatory purposes. While standard methods exist, future work will focus on developing more sensitive, specific, and high-throughput analytical platforms. sepscience.com

Key developments are expected in the following areas:

Hyphenated Chromatographic Techniques: The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) remains the gold standard. nih.govmdpi.com Future advancements will focus on ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or quadrupole time-of-flight (Q-TOF) systems. nih.gov These platforms offer superior sensitivity and selectivity, enabling the detection of trace-level metabolites and providing confident structural elucidation through accurate mass measurements. nih.gov

Multi-analyte Methods: Developing methods capable of simultaneously detecting this compound and a broad spectrum of its potential metabolites, as well as other related anabolic agents, is a key goal. This requires extensive optimization of chromatographic separation and MS detection parameters. mdpi.com

Advanced Spectroscopy: While MS-based methods are central, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in the unambiguous structural confirmation of synthesized analogues and isolated metabolites. sepscience.comnih.gov The development of hyphenated techniques like LC-SPE-NMR, which combines separation with solid-phase extraction and NMR analysis, allows for the structural characterization of compounds from complex mixtures without the need for complete isolation. nih.gov

Novel Sample Preparation: Innovations in sample preparation, such as automated solid-phase extraction (SPE) and liquid-liquid extraction techniques, are crucial for improving the accuracy and throughput of analyses by efficiently removing interfering substances from biological matrices like blood and urine. nih.gov

The table below summarizes some of the key analytical techniques applicable to this compound research.

Analytical TechniqueAbbreviationPrimary ApplicationKey Advantages
High-Performance Liquid ChromatographyHPLCSeparation and quantification of the parent compound and its metabolites. sepscience.comnih.govHigh sensitivity, accuracy, and versatility for a wide range of compounds. sepscience.com
Gas Chromatography-Mass SpectrometryGC-MSConsidered a reference method for detection and quantification, especially for volatile derivatives. nih.govHigh specificity and established libraries for compound identification.
Liquid Chromatography-Mass SpectrometryLC-MS/MSThe method of choice for identifying and quantifying compounds at very low concentrations in biological fluids. nih.govExcellent sensitivity and specificity, suitable for complex matrices. nih.gov
Nuclear Magnetic Resonance SpectroscopyNMRUnambiguous structure elucidation of new analogues and metabolites. sepscience.comnih.govProvides detailed structural information, universal detection method. nih.gov
High-Resolution Mass SpectrometryHRMSAccurate mass determination for molecular formula identification of unknown metabolites. nih.govEnables direct identification of molecular formulas, enhancing confidence in identification. nih.gov

Theoretical Modeling of Biochemical Interactions

Computational chemistry and theoretical modeling provide powerful tools to predict and understand the interactions of this compound with its biological targets at a molecular level. These in silico methods can guide synthetic efforts and help interpret experimental data.

Future research in this area will likely focus on:

Molecular Docking: Advanced docking simulations can predict the binding orientation and affinity of this compound and its synthesized analogues within the ligand-binding pocket of various nuclear receptors, including the androgen receptor (AR). vulcanchem.com These models can help explain why structural features, such as the C4 methyl group, might sterically hinder receptor binding. vulcanchem.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time. This provides insights into the stability of the interaction, the conformational changes induced in the receptor upon binding, and the role of specific amino acid residues in the binding process.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structures of a series of analogues and their biological activity. These models can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A validated pharmacophore model for this compound's targets can serve as a template for designing new analogues with potentially higher affinity and specificity.

By integrating these theoretical approaches with experimental data from metabolic studies and synthetic analogue testing, a comprehensive understanding of this compound's mechanism of action and biochemical profile can be achieved, paving the way for more focused and efficient future research.

Conclusion

Summary of Key Academic Contributions and Research Gaps

Academic contributions directly focused on Hydroxydimethandrostadienone are exceptionally sparse. Current understanding is primarily based on structural inferences drawn from its constituent parts and similarities to more well-researched steroids. The molecule possesses a tetracyclic androstane (B1237026) core, distinguished by double bonds at the Δ¹ and Δ⁴ positions, methyl groups at C4 and C16, and a hydroxyl group at C17. Current time information in Bangalore, IN. This structure suggests potential biological activity, but without dedicated study, any assertions remain hypothetical.

The most significant "contribution" from the academic community is the clear identification of substantial research gaps. Key unanswered questions include:

Receptor Affinity Profiling: There is a complete lack of quantitative data on the binding affinity of this compound to key steroid receptors, including the androgen receptor (AR), estrogen receptor (ER), and GABAₐ receptors. Current time information in Bangalore, IN. Such studies are fundamental to understanding its potential hormonal and neurosteroid effects.

In Vivo Pharmacokinetics: No research has been published detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system. Current time information in Bangalore, IN.

Behavioral and Physiological Impact: The potential effects on behavior, such as aggression or social cognition, which are observed with the related compound androstadienone, are entirely unexplored for this compound. Current time information in Bangalore, IN.

The following interactive data table highlights the current state of knowledge, emphasizing the significant gaps in primary research data for this compound.

Research AreaKey Findings for this compoundStatus
Synthesis Hypothesized to involve methylation of a dienone precursor and subsequent hydroxylation. Current time information in Bangalore, IN.No published synthesis protocols.
Structural Characterization IUPAC name and basic structural features are known. Current time information in Bangalore, IN.No detailed spectroscopic or crystallographic data published.
Receptor Binding Hypothesized weak androgen receptor binding due to structural similarities to androstadienone. Current time information in Bangalore, IN.No experimental data.
Metabolism Postulated to undergo reduction at the 3-keto position, with methyl groups potentially impeding hepatic clearance. Current time information in Bangalore, IN.No metabolic studies have been conducted.
Biological Activity Speculated to have potential neurosteroid effects via GABAₐ receptor modulation and altered olfactory properties compared to androstadienone. Current time information in Bangalore, IN.No in vitro or in vivo studies to confirm any biological activity.

Implications for Broader Steroid Research

The study of this compound, while in its infancy, holds several implications for the broader field of steroid research. The structural modifications—specifically the dual methylation at C4 and C16—present an interesting case study for structure-activity relationships.

The addition of methyl groups is known to enhance lipophilicity, which could theoretically prolong the half-life and alter tissue retention compared to non-methylated steroid analogs. Current time information in Bangalore, IN. Investigating this compound could, therefore, provide valuable insights into how specific alkyl substitutions influence the pharmacokinetics and pharmacodynamics of androstane-based steroids.

Furthermore, its structural relationship to androstadienone, a putative human pheromone, raises questions about the role of methylation in modulating olfactory effects. Current time information in Bangalore, IN. Research into this compound could illuminate how chemical modifications to a steroid core can fine-tune its function, potentially shifting it from a hormonal agent to a chemosignal, or altering its potency in either role. This exploration could contribute to a more nuanced understanding of the chemical ecology of human-produced steroids.

Outlook for Future Scholarly Inquiry into this compound

The future of scholarly inquiry into this compound is wide open, with foundational research urgently needed. The logical first steps for the scientific community would be the development and publication of a robust, repeatable synthesis method. This would enable the production of sufficient quantities of the pure compound for detailed characterization and biological testing.

Following a confirmed synthesis, the research priorities should align with the identified gaps:

Comprehensive Spectroscopic Analysis: Detailed NMR, mass spectrometry, and infrared spectroscopy to create a complete and publicly available characterization profile.

In Vitro Assays: A battery of receptor binding assays to determine its affinity for androgen, estrogen, progesterone (B1679170), and GABA receptors.

Metabolic Profiling: Incubation with liver microsomes and other relevant enzyme systems to identify major metabolites, providing a basis for understanding its biotransformation.

In Vivo Studies: Should in vitro data suggest significant biological activity, studies in appropriate animal models would be warranted to investigate its physiological and behavioral effects.

In essence, this compound currently represents a blank page in the book of steroid chemistry. For researchers, it offers the rare opportunity to conduct foundational studies on a novel compound, with the potential to contribute significantly to our understanding of steroid structure-function relationships, metabolism, and neuroactivity.

Q & A

Q. What are the key physicochemical properties of Hydroxydimethandrostadienone, and how can they be systematically characterized for experimental stability?

Methodological Answer:

  • Use techniques like high-performance liquid chromatography (HPLC) to assess purity and differential scanning calorimetry (DSC) to determine thermal stability.
  • Employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation. Control environmental factors (e.g., humidity, temperature) during storage to prevent degradation .

Q. What in vitro models are optimal for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Select cell lines (e.g., HEK293 for receptor binding assays) with appropriate positive/negative controls.
  • Standardize parameters like incubation time, concentration gradients, and solvent compatibility (e.g., DMSO concentration ≤0.1%). Replicate experiments across independent batches to validate reproducibility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Use personal protective equipment (PPE) , fume hoods, and sealed containers to minimize exposure.
  • Follow institutional guidelines for waste disposal and emergency response. Document Material Safety Data Sheets (MSDS) and conduct risk assessments before experimentation .

Advanced Research Questions

Q. How can researchers design a dose-response study to address non-linear pharmacokinetics of this compound?

Methodological Answer:

  • Implement non-compartmental pharmacokinetic modeling to analyze absorption-distribution-metabolism-excretion (ADME) profiles.
  • Use repeated-measures ANOVA and consult statisticians to optimize sampling intervals and dose ranges. Validate findings with in vivo models (e.g., rodent pharmacokinetic studies) .

Q. What strategies resolve discrepancies in reported receptor binding affinities of this compound across studies?

Methodological Answer:

  • Conduct meta-analysis to identify confounding variables (e.g., assay temperature, buffer pH).
  • Perform orthogonal assays (e.g., surface plasmon resonance vs. radioligand binding) and standardize protocols across labs. Report raw data alongside processed results to facilitate cross-study comparisons .

Q. How can multi-omics data integration elucidate this compound’s mechanism of action?

Methodological Answer:

  • Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets.
  • Apply bioinformatics tools (e.g., KEGG pathway analysis) to identify enriched pathways. Validate hypotheses with CRISPR/Cas9 gene knockout models .

Q. What advanced spectroscopic methods are recommended for identifying this compound metabolites in complex matrices?

Methodological Answer:

  • Use high-resolution tandem mass spectrometry (HR-MS/MS) with isotopic labeling to trace metabolic pathways.
  • Pair with molecular networking tools (e.g., GNPS) for untargeted metabolite profiling. Cross-reference results with synthetic standards and in silico prediction platforms (e.g., MetFrag) .

Data Contradiction and Analysis

Q. How should researchers statistically analyze conflicting efficacy data of this compound across different model systems?

Methodological Answer:

  • Apply mixed-effects models to account for inter-study variability.
  • Perform sensitivity analyses to test robustness against outliers. Use Bland-Altman plots to visualize agreement between datasets. Publish raw data in supplementary materials for transparency .

Q. What experimental designs minimize bias in comparative studies of this compound analogs?

Methodological Answer:

  • Adopt double-blind randomization in animal trials and use counterbalanced designs for in vitro assays.
  • Pre-register hypotheses and analytical plans to avoid post hoc bias. Include sham controls and validate findings with independent replication cohorts .

Ethical and Reporting Standards

Q. How to ensure ethical compliance in this compound research involving animal or human-derived tissues?

Methodological Answer:

  • Obtain approval from Institutional Review Boards (IRBs) or Animal Ethics Committees.
  • Adhere to ARRIVE (animal studies) or CONSORT (clinical trials) guidelines. Document informed consent processes and anonymize participant data in publications .

Q. What are the best practices for reporting negative or inconclusive results in this compound studies?

Methodological Answer:

  • Publish in preprint repositories or journals specializing in negative results (e.g., Journal of Negative Results).
  • Detail methodological limitations (e.g., sample size, detection limits) and provide raw datasets to support reproducibility claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.